3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that has been the focus of scientific research due to its potential application in various fields. This compound is a member of the indazole family and has a tetrahydro-4H-indazole structure, which makes it an important molecule for medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
The compound 3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for use in lab experiments. It is readily available, relatively cheap, and has a high purity. However, the compound has some limitations, including poor solubility in water and low stability under certain conditions.
Future Directions
There are several future directions for the study of 3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one. One area of interest is the development of more efficient synthesis methods for the compound. Another direction is the investigation of the compound's potential application in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the compound's activity against antibiotic-resistant bacterial strains could be explored further.
Scientific Research Applications
The compound 3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential application in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
properties
IUPAC Name |
3-(4-methylphenyl)-1,5,6,7-tetrahydroindazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-5-7-10(8-6-9)14-13-11(15-16-14)3-2-4-12(13)17/h5-8H,2-4H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAFLJUYOCNTAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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